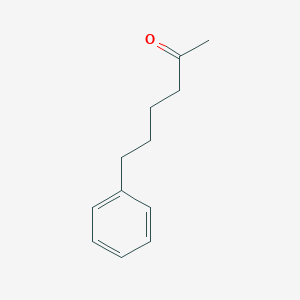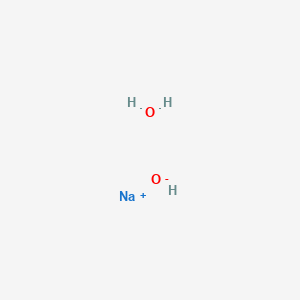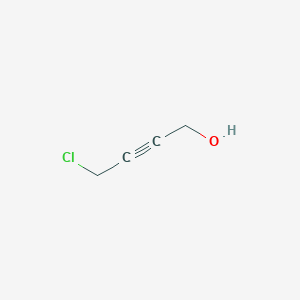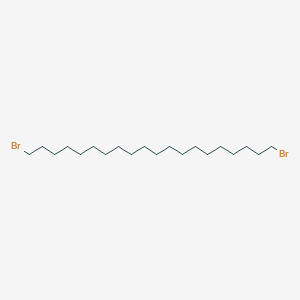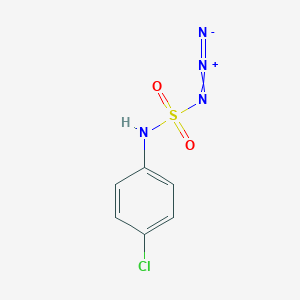
(p-Chlorophenyl)sulfamoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorophenyl)sulfamoyl azide is a compound that belongs to the family of sulfonamides. It is a white crystalline powder that is used in various scientific research applications. It is a highly reactive compound and can be synthesized through different methods.
Wirkmechanismus
The mechanism of action of (p-Chlorophenyl)sulfamoyl azide is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups, such as carboxylic acids, alcohols, and amines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide are not well studied. However, it is known to be highly reactive and can cause damage to cells and tissues. It is also known to have toxic effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
(p-Chlorophenyl)sulfamoyl azide has several advantages in lab experiments. It is a highly reactive compound and can be used as a reagent in the synthesis of various compounds. It is also a cross-linking agent and can be used in the preparation of polymeric materials. However, it has several limitations as well. It is highly toxic and can cause damage to cells and tissues. It is also a highly explosive compound and should be handled with extreme care.
Zukünftige Richtungen
There are several future directions related to (p-Chlorophenyl)sulfamoyl azide. One of the future directions is the development of new synthetic methods for the preparation of (p-Chlorophenyl)sulfamoyl azide. Another direction is the study of the mechanism of action and the biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide. The development of new applications of (p-Chlorophenyl)sulfamoyl azide in the field of medicinal chemistry is also a future direction.
Synthesemethoden
(p-Chlorophenyl)sulfamoyl azide can be synthesized through different methods. One of the commonly used methods is the reaction of p-chloroaniline with chlorosulfonic acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide. Another method involves the reaction of p-chloroaniline with sulfuric acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide.
Wissenschaftliche Forschungsanwendungen
(p-Chlorophenyl)sulfamoyl azide is used in various scientific research applications. It is used as a reagent in the synthesis of various compounds. It is also used as a cross-linking agent in the preparation of polymeric materials. It is used in the preparation of sulfamoyl azide derivatives, which have potential applications in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
13479-10-2 |
|---|---|
Produktname |
(p-Chlorophenyl)sulfamoyl azide |
Molekularformel |
C6H5ClN4O2S |
Molekulargewicht |
232.65 g/mol |
IUPAC-Name |
1-(azidosulfonylamino)-4-chlorobenzene |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-3-6(4-2-5)9-14(12,13)11-10-8/h1-4,9H |
InChI-Schlüssel |
JXGRRTIYDSQVJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
Andere CAS-Nummern |
13479-10-2 |
Synonyme |
(p-Chlorophenyl)sulfamoyl azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



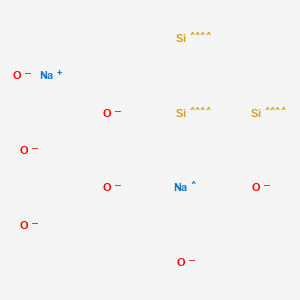
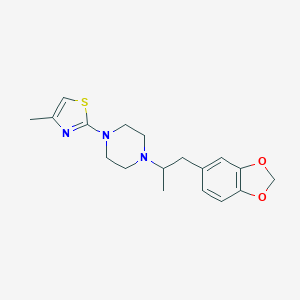
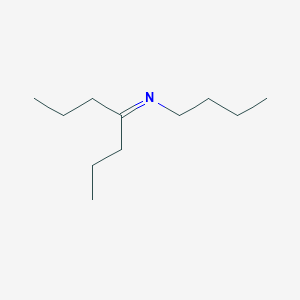
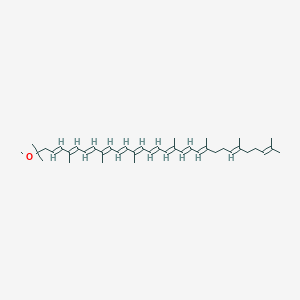
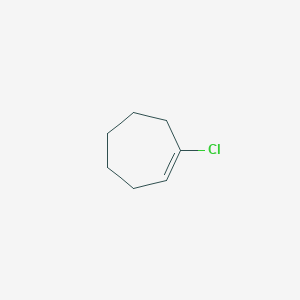
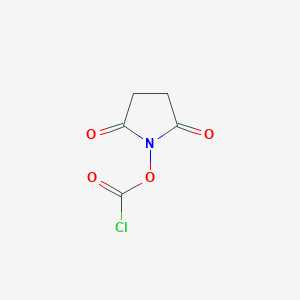
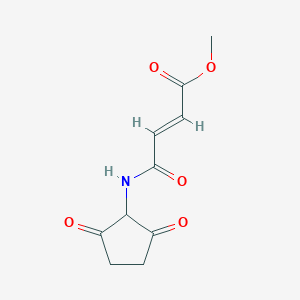
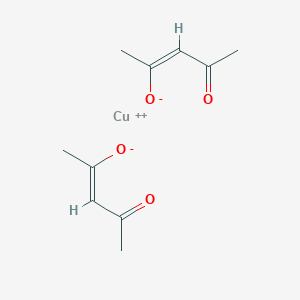
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
